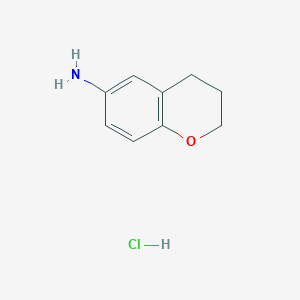

色满-6-胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chroman-6-amine hydrochloride is a chemical compound with the CAS Number: 2250243-12-8 . It has a molecular weight of 185.65 and its IUPAC name is chroman-6-amine hydrochloride . It is a solid substance .

Synthesis Analysis

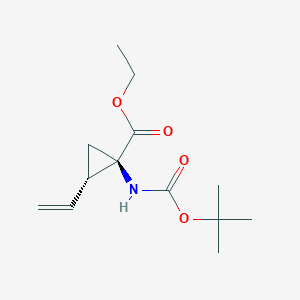

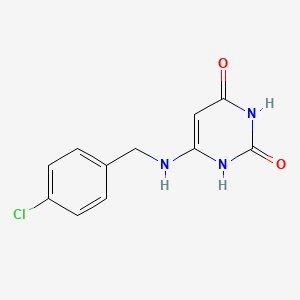

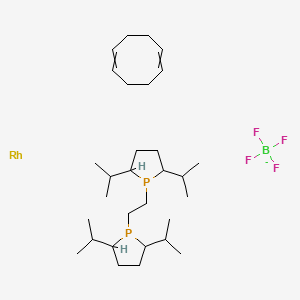

The synthesis of chroman derivatives, which includes Chroman-6-amine hydrochloride, has been achieved using an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols followed by a PCC oxidation and dehydroxylation .

Molecular Structure Analysis

The InChI Code of Chroman-6-amine hydrochloride is 1S/C9H11NO.ClH/c10-8-3-4-9-7 (6-8)2-1-5-11-9;/h3-4,6H,1-2,5,10H2;1H . The InChI key is MARJYYYCUUOSIK-UHFFFAOYSA-N .

Chemical Reactions Analysis

Chroman derivatives, including Chroman-6-amine hydrochloride, can be synthesized through a highly enantio- and diastereoselective method using an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols followed by a PCC oxidation and dehydroxylation .

Physical And Chemical Properties Analysis

Chroman-6-amine hydrochloride is a solid substance . It is stored in an inert atmosphere at room temperature . .

科学研究应用

化学合成和药物开发

色满-6-胺盐酸盐已参与各种化学合成和药物开发过程。值得注意的是,含有色满的伯胺,类似于色满-6-胺盐酸盐,是合成色满衍生药物的关键结构单元,强调了它们在药物发现中的重要性 (张等人,2004)。此外,对多环芳烃衍生物(类似于色满-6-胺盐酸盐)的研究取得了可喜的成果,特别是在抗癌剂方面。一项这样的研究表明,盐酸盐衍生物对结肠癌细胞系表现出显着的活性,证明了色满-6-胺盐酸盐衍生物在癌症治疗中的潜力 (Banik 等人,2010)。

抗原生动物应用

色满-6-胺盐酸盐的衍生物已被确定为具有显着的抗原生动物活性。与色满-6-胺盐酸盐密切相关的色烯和色满支架化合物已被合成并评估其抗原生动物特性。这些研究突出了色满-6-胺盐酸盐衍生物作为治疗原生动物感染的有希望的先导化合物的潜力 (Harel 等人,2013)。

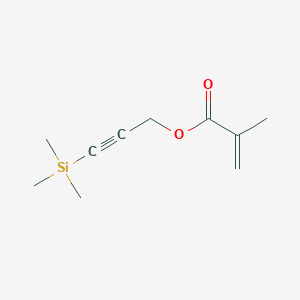

材料科学和聚合物研究

色满-6-胺盐酸盐及其衍生物已在材料科学中找到应用,特别是在响应性水凝胶的开发中。例如,用色满-6-胺盐酸盐衍生物交联的壳聚糖水凝胶已表现出 pH 和温度响应性,使其适用于靶向给药应用 (Karimi 等人,2018)。这种对环境刺激的响应性突出了色满-6-胺盐酸盐衍生物在为先进生物医学应用创造智能材料方面的潜力。

环境应用

在环境科学领域,色满-6-胺盐酸盐衍生物已被用于制造 SERS 活性捕获基质,用于检测六价铬等污染物。这表明色满-6-胺盐酸盐衍生物在环境监测和修复工作中的多功能性 (Mosier-Boss & Putnam,2013)。

生物聚合物改性和医学应用

色满-6-胺盐酸盐在生物聚合物和医学领域的潜力,通过其在胺化多糖改性中的应用得到了强调。这些改性对于在生物医学应用中实现目标特性至关重要,正如 6-氨基-6-脱氧纤维素的选择性 O-酰化所证明的那样,这对于在各种医学应用中的溶解性和混溶性至关重要 (Fox & Edgar,2012)。

作用机制

Target of Action

Chroman-6-amine hydrochloride is a complex molecule with potential therapeutic applications. It’s worth noting that chroman derivatives have been associated with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-depressant effects . Therefore, it’s plausible that Chroman-6-amine hydrochloride may interact with multiple targets in the body.

Mode of Action

Chroman derivatives have been shown to interact with phospholipids, forming stable monomolecular layers . This interaction could potentially influence the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

Chroman derivatives have been associated with various pharmacological activities, suggesting that they may affect multiple biochemical pathways . For instance, chroman derivatives have been shown to inhibit the TNF-α-induced ICAM-1 expression on human endothelial cells, indicating a potential role in inflammatory pathways .

Pharmacokinetics

The presence of a palmitoyl chain in similar compounds has been shown to strongly increase surface activity, which could potentially impact bioavailability .

Result of Action

Chroman derivatives have been associated with various pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

The stability of similar compounds has been shown to be influenced by the presence of a palmitoyl chain .

安全和危害

Chroman-6-amine hydrochloride has been classified under the GHS07 hazard class . The hazard statements associated with it are H302-H315-H319-H335 , which indicate that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and specific measures to take if swallowed or if it comes in contact with skin or eyes .

未来方向

Chromanone or Chroman-4-one, which is structurally similar to Chroman-6-amine hydrochloride, is a significant and interesting heterobicyclic compound and acts as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds . Due to poor yield in the case of chemical synthesis and expensive isolation procedure from natural compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs to give leads to the chemistry community .

属性

IUPAC Name |

3,4-dihydro-2H-chromen-6-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;/h3-4,6H,1-2,5,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARJYYYCUUOSIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)N)OC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chroman-6-amine hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,8-Difluorodibenzo[b,e]thiepin-11(6H)-one](/img/structure/B6592569.png)

![4-Chloro-N-[(4-methylphenyl)sulfonyl]benzenesulfonimidoyl fluoride](/img/structure/B6592572.png)

![(11bR)-2,6-Bis[3,5-bis(trifluoromethyl)phenyl]-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B6592610.png)

![6-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B6592611.png)